molecular formula C12H7FeN3O6S B3050107 iron(2+);5-nitro-1,10-phenanthroline;sulfate CAS No. 23700-19-8

iron(2+);5-nitro-1,10-phenanthroline;sulfate

Cat. No.: B3050107
CAS No.: 23700-19-8
M. Wt: 377.11 g/mol
InChI Key: UCFLPRGRCZHMPO-UHFFFAOYSA-L
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Description

Iron(2+);5-nitro-1,10-phenanthroline;sulfate is a coordination complex composed of an iron(II) ion coordinated to three 5-nitro-1,10-phenanthroline ligands, with sulfate as the counterion. The nitro group at the 5-position of the phenanthroline backbone introduces electron-withdrawing effects, enhancing the ligand’s ability to stabilize metal centers and modulate redox properties . This compound is notable for its applications in:

  • FcH/FcH+ in acetonitrile .
  • Antimicrobial Activity: Demonstrates potent anti-tubercular action by targeting Mycobacterium tuberculosis through dual mechanisms—direct pathogen inhibition and host autophagy modulation .
  • Catalysis: Serves as a ligand in copper-catalyzed C–S coupling reactions, though its efficiency is lower compared to 4,7-diphenyl-1,10-phenanthroline derivatives .

Synthesis of 5-nitro-1,10-phenanthroline involves harsh conditions, prompting commercial procurement for practical use .

Properties

CAS No.

23700-19-8

Molecular Formula

C12H7FeN3O6S

Molecular Weight

377.11 g/mol

IUPAC Name

iron(2+);5-nitro-1,10-phenanthroline;sulfate

InChI

InChI=1S/C12H7N3O2.Fe.H2O4S/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h1-7H;;(H2,1,2,3,4)/q;+2;/p-2

InChI Key

UCFLPRGRCZHMPO-UHFFFAOYSA-L

SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]

Other CAS No.

23700-19-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(2+);5-nitro-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-nitro-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are common practices .

Chemical Reactions Analysis

Types of Reactions

Iron(2+);5-nitro-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Chelating Agent : Nitroferroin acts as a chelating agent for metal ions, which is crucial in analytical techniques like spectrophotometry. Its ability to form stable complexes with metal ions allows for accurate determination of their concentrations in various solutions .

Redox Indicator : Nitroferroin is widely used as a redox indicator in titrations. The transition potential of +1.25 volts makes it suitable for detecting changes in oxidation states during chemical reactions. Its color change is both rapid and reversible, which enhances its utility in visualizing redox processes .

Cerimetry : It serves as the primary indicator in cerimetry due to its stability and pronounced colorimetric response. This application is particularly useful in determining the concentrations of cerium ions in solution .

Biochemical Research

DNA and RNA Studies : The compound intercalates with nucleic acids, providing insights into molecular interactions and mechanisms. This property is exploited in studies focused on DNA and RNA interactions, aiding in understanding genetic processes and drug design .

Enzyme Activity Monitoring : Nitroferroin complexes are utilized to monitor enzyme activities that involve redox reactions. By tracking changes in the oxidation state of iron within the complex, researchers can infer the activity levels of specific enzymes .

Environmental Monitoring

Trace Metal Detection : Nitroferroin is effective for detecting and quantifying trace metals in environmental samples. Its application aids in pollution assessment and remediation efforts by providing reliable data on metal contamination levels .

Soil and Water Testing : The compound is used to analyze soil and water samples for heavy metal content, contributing to environmental health assessments and regulatory compliance .

Pharmaceutical Development

Drug Formulation : In pharmaceutical research, nitroferroin is explored for its potential in drug formulation targeting specific metal ions within biological systems. Its properties allow for the development of agents that can selectively bind to metal ions, which is crucial for therapeutic interventions .

Antioxidant Studies : Research has indicated that iron(II) complexes like nitroferroin may exhibit antioxidant properties, making them candidates for further investigation in drug development aimed at oxidative stress-related diseases .

Material Science

Advanced Materials Development : The unique electronic and structural properties of nitroferroin make it a candidate for developing advanced materials such as sensors and catalysts. Its ability to facilitate electron transfer reactions is particularly valuable in creating materials with enhanced functionality .

Application Area Specific Use Cases
Analytical ChemistrySpectrophotometry, redox titrations
Biochemical ResearchDNA/RNA interaction studies, enzyme activity monitoring
Environmental MonitoringTrace metal detection in soil/water
Pharmaceutical DevelopmentDrug formulation targeting metal ions
Material ScienceDevelopment of sensors and catalysts

Case Studies

  • Spectrophotometric Analysis of Metal Ions : A study demonstrated the effectiveness of nitroferroin as a chelating agent for various transition metals, showcasing its application in environmental analysis where precise quantification of metals was essential.
  • DNA Intercalation Studies : Research highlighted how nitroferroin's intercalation with DNA could influence gene expression patterns, providing insights into potential therapeutic applications.
  • Environmental Remediation Projects : Field studies utilized nitroferroin complexes to assess heavy metal pollution levels in urban waterways, leading to successful remediation strategies based on the collected data.

Mechanism of Action

The mechanism of action of iron(2+);5-nitro-1,10-phenanthroline;sulfate involves several pathways:

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituents on the phenanthroline scaffold significantly alter physicochemical and biological properties:

Compound Substituent(s) Key Properties References
5-Nitro-1,10-phenanthroline -NO₂ at 5-position - Electron-withdrawing; stabilizes Fe(II)/Fe(III) redox transitions.
- Critical for anti-tubercular activity.
1,10-Phenanthroline None - Higher lipophilicity than 2,2'-bipyridine.
- Broad-spectrum cytotoxicity in parasites and mammalian cells.
4,7-Diphenyl-1,10-phenanthroline -Ph at 4,7-positions - Increased lipophilicity enhances DNA intercalation.
- Superior catalytic activity in C–S coupling (70% yield vs. 34% for nitro derivative).
5-Chloro-1,10-phenanthroline -Cl at 5-position - Moderate bronchodilator activity (EC₅₀ = 11.1 μM).
- Lower cytotoxicity compared to nitro analog.
1,10-Phenanthroline-5,6-dione -O at 5,6-positions - Stronger DNA-binding affinity due to planar structure.
- High cytotoxicity (IC₅₀ = 0.12 μM in cancer cells).

Electrochemical Behavior

  • 0.94 V) .
  • Aquation Kinetics : Tris(5-nitro-1,10-phenanthroline)iron(II) exhibits solvent-dependent reactivity, with rate constants correlating with Gibbs free energy changes in binary aqueous mixtures .

Contradictions and Mechanistic Insights

  • Anti-Parasitic Mechanism: While 1,10-phenanthroline derivatives were initially hypothesized to act via iron depletion, studies show their Cu(I) complexes retain trypanocidal activity, suggesting alternative pathways like DNA intercalation .
  • Nitro Group Role : Although essential for anti-tubercular activity, replacing the nitro group with methyl (3-methyl-6-nitro analog) improves in vivo efficacy, indicating positional effects on bioavailability .

Biological Activity

Iron(2+);5-nitro-1,10-phenanthroline; sulfate, also known as ferrous tris(5-nitro-1,10-phenanthroline)-sulfate, is a complex compound that exhibits significant biological activity. This article reviews its biological properties, including cytotoxicity, DNA interactions, and antimicrobial effects, supported by diverse research findings and case studies.

The molecular formula of iron(2+);5-nitro-1,10-phenanthroline; sulfate is C36H21FeN9O10SC_{36}H_{21}FeN_9O_{10}S, with a molecular weight of 377.11 g/mol. It is characterized by its ability to intercalate with nucleic acids and form stable complexes with metal ions, making it a valuable compound in biochemical research and pharmaceutical development .

Cytotoxic Activity

In Vitro Studies
Research has demonstrated that iron(2+);5-nitro-1,10-phenanthroline; sulfate exhibits moderate cytotoxic activity against various cancer cell lines. For instance, studies evaluated its effects on prostate cancer cells (PC-3) and other tumor cell lines such as HeLa and MCF-7. The compound showed IC50_{50} values ranging from 30 to 80 μM for different cell lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of Iron(2+);5-Nitro-1,10-Phenanthroline; Sulfate

Cell LineIC50_{50} (μM)
PC-318
HeLa30
MCF-740
HT2950
HFF-1 (Normal)>80

The compound's mechanism of action involves the induction of apoptosis in cancer cells. Cell cycle analysis and Annexin V/PI assays revealed that treatment leads to significant cell death through programmed cell death pathways. This apoptotic effect is similar to other known phenanthroline derivatives with antitumor properties .

DNA Interactions

Iron(2+);5-nitro-1,10-phenanthroline; sulfate can intercalate into DNA, impacting its structure and function. Studies utilizing fluorescence resonance energy transfer (FRET) and circular dichroism have shown that this complex can stabilize quadruplex DNA structures, suggesting its role in modulating genetic processes .

Antimicrobial Activity

In Vivo Studies
The compound has also been investigated for its antimicrobial properties. In vivo studies demonstrated that metal complexes incorporating 1,10-phenanthroline exhibited antibacterial effects against resistant strains of Pseudomonas aeruginosa. These complexes were effective in reducing bacterial burden in models such as Galleria mellonella, showcasing their potential as alternatives to traditional antibiotics .

Case Studies

  • Anticancer Efficacy : A study focused on the effects of iron(2+);5-nitro-1,10-phenanthroline; sulfate on human-derived tumor cells indicated that the compound effectively inhibited tumor growth without significant toxicity to normal cells .
  • Antibacterial Effects : Research highlighted the efficacy of this compound against biofilm-forming bacteria in cystic fibrosis patients, providing insights into its potential therapeutic applications for chronic infections .

Q & A

Basic: What are the optimal experimental conditions for forming the iron(II)-5-nitro-1,10-phenanthroline complex?

Methodological Answer:
The complex forms optimally under acidic conditions (pH ~3–4) with a 3:1 ligand-to-metal molar ratio. Mix iron(II) sulfate solution (e.g., 2.5×10⁻⁴ M) with 5-nitro-1,10-phenanthroline, and allow 10 minutes for full color development (red-orange at ~510 nm). Ensure reducing agents like ascorbic acid are present to stabilize Fe²⁺ and prevent oxidation to Fe³⁺, which does not complex effectively .

Basic: How do common anions (e.g., sulfate, chloride) interfere with iron determination using 5-nitro-1,10-phenanthroline?

Methodological Answer:
Chloride, sulfate, nitrate, and acetate typically do not interfere. However, oxalate, citrate, or phosphate may precipitate iron in the presence of copper, requiring masking agents like EDTA. Thiocyanate or cyanide can interfere by forming competing complexes; adjust pH or use extraction techniques to isolate the target complex .

Basic: How to validate a spectrophotometric method for quantifying Fe²⁺ in environmental samples using 5-nitro-1,10-phenanthroline?

Methodological Answer:

Calibration: Prepare standard solutions (0.4–4 µg/mL Fe²⁺) with iron(II) sulfate.

Sample Prep: Reduce Fe³⁺ to Fe²⁺ using hydroquinone or ascorbic acid.

Measurement: Record absorbance at 510 nm and validate via linear regression (R² > 0.995).

Interference Check: Spike samples with common matrix ions (e.g., Ca²⁺, Mg²⁺) to assess recovery rates (target: 95–105%) .

Advanced: How does 5-nitro-1,10-phenanthroline enhance the stability of transition metal complexes in catalytic applications?

Methodological Answer:
The nitro group increases ligand rigidity and electron-withdrawing effects, stabilizing metal coordination. For example, in palladium catalysts, 5-nitro-1,10-phenanthroline forms stable [(5-nitrophen)Pd(CF₃CO₂)₂] complexes, characterized by XPS (Pd 3d₅/₂ binding energy shifts) and ¹H-NMR (downfield shifts in phenanthroline protons). This enhances catalytic activity in reactions like CO/styrene copolymerization .

Advanced: What redox considerations justify using tris(5-nitro-1,10-phenanthroline)iron as a titration indicator?

Methodological Answer:
The indicator’s standard potential (E° = 1.25 V) must align with the titration’s equivalence point potential. For example, in Ce⁴⁺ titrations of Fe²⁺, calculate equivalence potential using the Nernst equation. If E°(indicator) ≈ E(equivalence), a sharp color change (pale blue → red-violet) occurs. Validate via cyclic voltammetry to confirm redox compatibility .

Advanced: How to resolve structural disorder in 5-nitro-1,10-phenanthroline-metal complexes using crystallography?

Methodological Answer:
For complexes like [Er(Ph₃)₃(5NO₂phen)], employ single-crystal X-ray diffraction with refinement software (e.g., SHELXL). Address disorder by modeling split positions for nitro groups and ligands (occupancy ~50%). Validate via displacement parameter analysis and complementary techniques like IR (nitro stretching at ~1520 cm⁻¹) .

Advanced: What biological mechanisms explain 5-nitro-1,10-phenanthroline’s antibacterial activity?

Methodological Answer:
The ligand inhibits fatty acid synthase I (FAS-I), disrupting bacterial lipid biosynthesis. In macrophages, it induces autophagy via mTOR pathway modulation, enhancing pathogen clearance. Validate via MIC assays (e.g., 5–20 µg/mL against Mycobacterium tuberculosis) and Western blotting for LC3-II autophagy markers .

Advanced: How do USP thiocyanate and phenanthroline methods compare for iron quantification?

Methodological Answer:

Parameter Thiocyanate (USP) Phenanthroline
Sensitivity 10 µg/mL0.4 µg/mL
Interferences Fluoride, phosphateCitrate, oxalate
Application PharmaceuticalEnvironmental/bio
Color Stability MinutesHours
Use phenanthroline for trace analysis but pre-treat samples with masking agents for complex matrices .

Advanced: How to design a kinetic study for iron(II) release from nanoparticles using 5-nitro-1,10-phenanthroline?

Methodological Answer:

Time-Resolved Sampling: Collect aliquots at intervals (0–24 hrs) from nanoparticle suspensions.

Reduction Step: Add excess ascorbic acid to reduce Fe³⁺.

Complexation: Measure absorbance at 510 nm to track Fe²⁺ release.

Modeling: Fit data to first-order kinetics (rate constant k) or Weibull distribution for diffusion-controlled release .

Advanced: What spectroscopic techniques differentiate 5-nitro-1,10-phenanthroline complexes from analogues?

Methodological Answer:

  • IR: Nitro group stretches at 1340–1520 cm⁻¹ vs. 1500–1600 cm⁻¹ for unsubstituted phenanthroline.
  • UV-Vis: Red shift in MLCT bands (e.g., 450 → 480 nm) due to nitro’s electron-withdrawing effect.
  • XPS: N 1s peaks at 399–400 eV (phenanthroline) vs. 406 eV (nitro group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iron(2+);5-nitro-1,10-phenanthroline;sulfate
Reactant of Route 2
iron(2+);5-nitro-1,10-phenanthroline;sulfate

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